molecular formula C10H20N2O4 B14703587 [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid CAS No. 25384-94-5

[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid

Cat. No.: B14703587
CAS No.: 25384-94-5
M. Wt: 232.28 g/mol
InChI Key: WXLPPRFNUYCTON-UHFFFAOYSA-N
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Description

[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dimethylbutanol with methyl isocyanate under controlled conditions to form the carbamate ester. This is followed by hydrolysis to yield the desired carbamic acid. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with similar structural features but different functional groups.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A compound with a similar backbone but different substituents.

Uniqueness

What sets [2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

25384-94-5

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid

InChI

InChI=1S/C10H20N2O4/c1-7(2)10(3,5-12-8(13)14)6-16-9(15)11-4/h7,12H,5-6H2,1-4H3,(H,11,15)(H,13,14)

InChI Key

WXLPPRFNUYCTON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CNC(=O)O)COC(=O)NC

Origin of Product

United States

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